Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
Overview
Description
Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol It is characterized by a bicyclic structure, which includes two fused cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate typically involves the [2+2] cycloaddition reaction. This photochemical reaction is used to create the bicyclic structure by combining two alkenes under ultraviolet light . The reaction conditions often include the use of a photoreactor and a suitable solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical reaction in a continuous flow reactor. This method allows for better control over reaction conditions and improved yield. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products:
Oxidation: Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid.
Reduction: Bicyclo[2.1.1]hexane-1,4-dimethanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can further interact with biological targets .
Comparison with Similar Compounds
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate: Similar bicyclic structure but with a different ring fusion pattern.
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: Smaller bicyclic structure with different chemical properties.
Uniqueness: Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Its rigidity and steric hindrance make it a valuable scaffold in drug design and organic synthesis.
Properties
IUPAC Name |
dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-7(11)9-3-4-10(5-9,6-9)8(12)14-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFFQFMDATXZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508690 | |
Record name | Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42145-38-0 | |
Record name | Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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